molecular formula C20H25N B1207603 Fenpiprane CAS No. 3540-95-2

Fenpiprane

Cat. No. B1207603
CAS RN: 3540-95-2
M. Wt: 279.4 g/mol
InChI Key: JXJPYHDHJZJWRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fenpiprane's synthesis involves novel and efficient methods. A notable approach includes a cascade synthesis via rhodium-catalyzed hydroaminomethylation of 1,1-diphenylethene, leveraging a rhodium catalytic system with Naphos as a ligand. This method provides an atom-economic and environmentally benign pathway to fenpiprane production (Li et al., 2013). Additionally, the synthesis of cyclic amines, including Fenpiprane, through iron-catalyzed hydrosilylation of diacids in the presence of amines, presents a chemoselective strategy for creating N-substituted cyclic amines (Wei et al., 2020).

Scientific Research Applications

1. Synthesis and Pharmaceutical Applications

A novel rhodium catalytic system with Naphos as a ligand was developed for an efficient hydroaminomethylation of 1,1-diphenylethene. This innovation enables atom-economic and environmentally benign synthesis of fenpiprane and related pharmaceuticals, indicating its significance in streamlining drug production processes (Li et al., 2013).

2. Chemical Reactions and Compound Formation

In the study of superacid-catalyzed chemistry of olefinic amines, fenpiprane was highlighted as a pharmaceutical agent that can be synthesized through reactions involving olefinic amines and benzene. This research contributes to the understanding of fenpiprane's chemical properties and potential for synthesis in various chemical environments (Zhang et al., 2003).

Safety And Hazards

The safety and hazards of Fenpiprane are currently not available .

properties

IUPAC Name

1-(3,3-diphenylpropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJPYHDHJZJWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188883
Record name Fenpiprane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenpiprane

CAS RN

3540-95-2
Record name Fenpiprane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3540-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpiprane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003540952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpiprane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenpiprane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENPIPRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2FVB1RL5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
C Botteghi, L Cazzolato, M Marchetti… - The Journal of Organic …, 1995 - ACS Publications
… desired fenpiprane … fenpiprane is formed in 80% yield. Finally, on the basis of this last result we succeeded in performing a one-pot transformation of 1,1-diphenylethene into fenpiprane …
Number of citations: 80 pubs.acs.org
S Li, K Huang, J Zhang, W Wu, X Zhang - Organic letters, 2013 - ACS Publications
A novel rhodium catalytic system with Naphos as ligand was developed for an efficient hydroaminomethylation of 1,1-diphenylethene under relatively mild conditions. This will allow for …
Number of citations: 37 pubs.acs.org
T Rische, P Eilbracht - Tetrahedron, 1999 - Elsevier
… or lower) as catalyst precursor in the synthesis of fenpiprane (la) from 1,1-diphenylethene (… Depending on the PBuJcatalyst ratio fenpiprane (la) is obtainable in up to 72 % yields (entry …
Number of citations: 96 www.sciencedirect.com
JH Harenberg, R Reddy Annapureddy… - Angewandte Chemie …, 2022 - Wiley Online Library
… In addition, 7-fold isotopically labeled salmeterol-d 7 and fenpiprane as well as precursors … of the asthma disease 17 or other pharmaceuticals such as fenpiprane (7). Furthermore, the …
Number of citations: 14 onlinelibrary.wiley.com
Y Zhang, A McElrea, GV Sanchez, D Do… - The Journal of …, 2003 - ACS Publications
… For example, fenpiprane (14) is an anti-allergic and anti-spasmodic drug while prozapine (15) is an anti-spasmodic and choleretic drug. Fenpiprane (14) can be prepared in good yield …
Number of citations: 43 pubs.acs.org
D Wei, C Netkaew, J Wu, C Darcel - ChemCatChem, 2020 - Wiley Online Library
… 50 examples of amine derivatives, including drug molecules Fenpiprane and Prozapine, … this methodology in the preparation of drug molecules Fenpiprane 3 l and Prozapine 9 g, which …
P Kocienski - Synfacts, 2013 - thieme-connect.com
… The reaction was applied to small-scale syntheses of fendiline, a calcium channel blocker that is used as a coronary vasodilator, and the antispasmodics fenpiprane, prozapine and …
Number of citations: 0 www.thieme-connect.com
R Skoda‐Földes - Modern carbonylation methods, 2008 - Wiley Online Library
… Initial attempts to prepare fenpiprane (13) by this method failed because of preferred substrate hydrogenation as a side reaction in the presence of the amine. This drawback was …
Number of citations: 1 onlinelibrary.wiley.com
M Ahmed, C Buch, L Routaboul… - … A European Journal, 2007 - Wiley Online Library
… of 1,1-diarylethenes proceeded well with different potentially important amines furnishing in good to excellent yield various currently applied pheniramines, such as Fenpiprane (90 %), …
PG Bangar, PR Jawalkar, SR Dumbre… - Synthetic …, 2020 - Taylor & Francis
… [Citation14-18] The 1,1-diaryl substitution pattern is present in several drug molecules like fenpiprane and tolterodine. [Citation18] The core pi structure of various molecules exhibit …
Number of citations: 5 www.tandfonline.com

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